N-Cyclohexyl vs. N-Phenyl Acetamide Lipophilicity Comparison for Membrane Permeability Optimization
The N-cyclohexyl substituent on the target compound contributes a calculated XLogP of approximately 2.7, compared to an XLogP of approximately 2.0–2.2 for the N‑phenyl analog [1]. This lipophilicity increase of ∼0.5–0.7 log units falls within the range known to enhance passive membrane permeability while maintaining aqueous solubility suitable for cellular assays. In the context of CNS‑targeted programs, an XLogP between 2 and 3 is often considered optimal for blood‑brain barrier penetration [2], positioning the cyclohexyl variant as a more CNS‑compatible candidate than the less lipophilic N‑phenyl derivative.
| Evidence Dimension | Calculated partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.7 (estimated from N‑cyclohexyl‑2‑phenylacetamide scaffold) |
| Comparator Or Baseline | N‑phenyl‑2‑phenylacetamide: XLogP ≈ 2.0–2.2 |
| Quantified Difference | ΔXLogP ≈ 0.5–0.7 units toward higher lipophilicity |
| Conditions | In silico XLogP calculation using fragment‑based method; validated against experimental logP for related cyclohexyl‑phenylacetamide derivatives |
Why This Matters
Higher lipophilicity within the optimal range can translate to improved passive membrane permeability, which is critical for intracellular target engagement and CNS penetration in screening cascades.
- [1] IDRBLAB Drug Information. N-Cyclohexyl-2-phenyl-acetamide (CHEMBL191663). Accessed 2026-04-30. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
